(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3. It is a hydrochloride salt form of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine, which is characterized by the presence of a cyclopentyl group attached to a pyrazole ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may introduce various functional groups at the methanamine position .
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure with a methyl group at a different position.
1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: Similar structure with a methoxymethyl group.
Uniqueness
The uniqueness of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride lies in its specific structural features, such as the cyclopentyl group attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and development applications .
Biological Activity
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is classified under pyrazole derivatives, which are known for their broad spectrum of biological activities. The compound's unique cyclopentyl group contributes to its distinct chemical properties and biological interactions.
Target Interactions
Pyrazole derivatives interact with various biological targets, leading to significant pharmacological effects. The primary mechanisms of action include:
- Sigma-1 Receptor Modulation : Recent studies suggest that this compound may act as a modulator of the sigma-1 receptor, implicated in neuroprotective and antitumor activities.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through disruption of cellular functions .
- Anti-inflammatory Properties : In vivo studies have demonstrated significant anti-inflammatory effects, particularly in models of carrageenan-induced edema .
Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Studies
In a comparative study, this compound exhibited notable antimicrobial activity. For instance, it demonstrated an inhibition zone of 25 ± 2.0 mm against S. aureus, indicating strong antibacterial properties. However, it showed no activity against E. coli in the same study .
Anti-inflammatory Research
Research by Mishra et al. (2020) highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The study utilized the carrageenan-induced rat paw edema model, where the compound significantly reduced inflammation compared to control groups .
Antitumor Activity
A recent investigation into the antitumor effects revealed that this pyrazole derivative could inhibit cell viability in aggressive cancer cell lines such as MDA-MB-231. Preliminary results indicated a 55% decrease in cell viability at a concentration of 10 µM after three days of treatment .
Properties
Molecular Formula |
C9H16ClN3 |
---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c10-7-9-5-6-11-12(9)8-3-1-2-4-8;/h5-6,8H,1-4,7,10H2;1H |
InChI Key |
IFFNEFMWTMJYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CN.Cl |
Origin of Product |
United States |
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